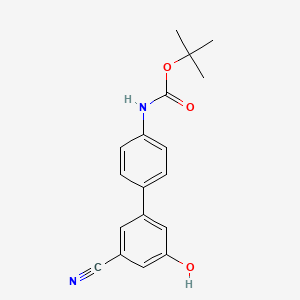
5-(4-BOC-Aminophenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BOC-Aminophenyl)-3-cyanophenol, 95% (5-4-BOC-AP-3-CP) is an organic compound that has been used for various research applications in the fields of chemistry and biochemistry. It is a white crystalline solid with a melting point of 2°C, and is soluble in water, ethanol, and methanol. 5-4-BOC-AP-3-CP is an important reagent used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-4-BOC-AP-3-CP has been used in various scientific research applications, including the synthesis of a variety of compounds, such as peptides, small molecules, and polymers. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity. 5-4-BOC-AP-3-CP has also been used in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
5-4-BOC-AP-3-CP is an organic compound that acts as a substrate for enzymes involved in the synthesis of a variety of compounds. It is also a substrate for enzymes involved in the regulation of gene expression and enzyme activity. Additionally, 5-4-BOC-AP-3-CP is a substrate for enzymes involved in the metabolism and pharmacokinetics of drugs.
Biochemical and Physiological Effects
5-4-BOC-AP-3-CP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the synthesis of a variety of compounds, as well as the regulation of gene expression and enzyme activity. Additionally, 5-4-BOC-AP-3-CP has been shown to modulate the metabolism and pharmacokinetics of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-4-BOC-AP-3-CP in laboratory experiments has several advantages. It is a relatively low cost reagent, and is readily available. Additionally, it is a versatile reagent, and can be used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes. The main limitation of 5-4-BOC-AP-3-CP is that it is not a very stable compound, and must be handled carefully.
Zukünftige Richtungen
There are a variety of potential future directions for 5-4-BOC-AP-3-CP. It may be used in the development of new drugs, as well as in the study of enzyme-catalyzed reactions. Additionally, it may be used in the development of new polymers, as well as in the study of protein-protein interactions. Finally, it may be used in the development of new diagnostic tools, as well as in the study of gene regulation.
Synthesemethoden
5-4-BOC-AP-3-CP can be synthesized by a two-step process. In the first step, 4-bromo-3-cyanophenol is reacted with 4-bromo-2-chloro-5-methylaminophenol in the presence of a base such as sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-cyanophenol. In the second step, the product is then reacted with aqueous sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-cyanophenol, 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-cyano-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-13(5-7-15)14-8-12(11-19)9-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAVRUAOUHNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

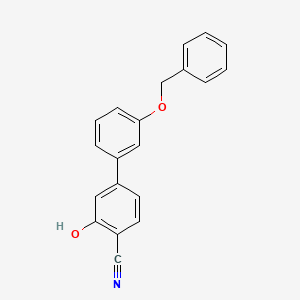



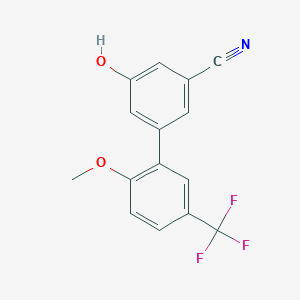
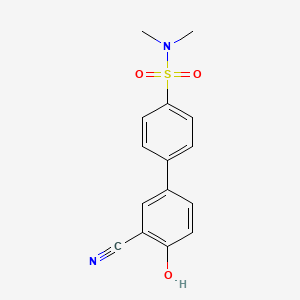

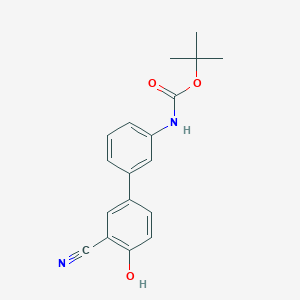

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
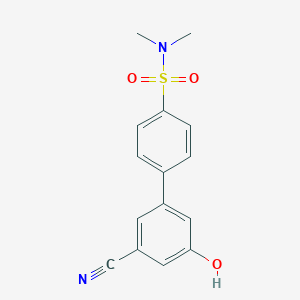
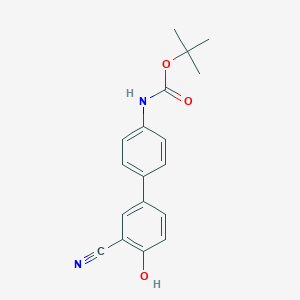
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
